2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde
Description
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H2Br2F2O2 It is a derivative of benzene, substituted with bromine, fluorine, and aldehyde groups
Properties
IUPAC Name |
2,3-dibromo-5,6-difluoroterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F2O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFOXWXTUWWMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde typically involves the bromination and fluorination of benzene derivatives followed by formylation. One common method includes the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of 2,3-dibromo-5,6-difluoroterephthalic acid.
Reduction: Formation of 2,3-dibromo-5,6-difluorobenzene-1,4-dimethanol.
Scientific Research Applications
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde involves its reactive functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 2,3-Dibromo-1,4-difluorobenzene
- 1,2,4,5-Tetrabromo-3,6-difluorobenzene
Uniqueness
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is unique due to the presence of both bromine and fluorine atoms along with aldehyde groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .
Biological Activity
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde (DBDFD) is an organic compound characterized by its unique molecular structure featuring both bromine and fluorine substituents along with two aldehyde groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
- Molecular Formula : CHBrFO
- Molecular Weight : 328 Da
- LogP : 3.22
- Polar Surface Area : 34 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 0
Synthesis
The synthesis of DBDFD typically involves:
- Bromination and Fluorination : The initial step includes the bromination of 2,5-difluorobenzene using bromine in the presence of a catalyst.
- Formylation : This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde groups using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Anticancer Activity
DBDFD's potential as an anticancer agent is supported by studies on related compounds that demonstrate cytotoxicity against various cancer cell lines. For example, certain dibromo compounds have shown inhibitory effects on human breast cancer cells (MCF-7) with IC₅₀ values indicating effective concentrations for inducing cell death . The mechanism often involves the induction of oxidative stress or interference with metabolic pathways critical for cancer cell survival.
Enzyme Inhibition
The aldehyde groups in DBDFD may facilitate interactions with enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar functionalities have been evaluated for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are relevant in managing conditions like Type 2 diabetes mellitus .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
